Bienvenue dans la boutique en ligne BenchChem!

Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Select Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate for its unique 4,4-dioxo sulfone core, which demonstrates >4-fold MIC improvement over thioethers. The C-7 methyl ester enables hydrolytic prodrug strategies or direct library derivatization—capabilities absent in the 7-bromo analog (CAS 1601984-62-6) and distinct from the free acid (CAS 2384658-77-7). Secures a ready-to-screen scaffold for anti-infective and antiviral SAR without in-house oxidation.

Molecular Formula C9H10N2O4S
Molecular Weight 242.25
CAS No. 2385529-83-7
Cat. No. B2482336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate
CAS2385529-83-7
Molecular FormulaC9H10N2O4S
Molecular Weight242.25
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N=C1)S(=O)(=O)CCN2
InChIInChI=1S/C9H10N2O4S/c1-15-9(12)6-4-7-8(11-5-6)16(13,14)3-2-10-7/h4-5,10H,2-3H2,1H3
InChIKeyVTRCQJLLDFCORD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate (CAS 2385529-83-7) – Procurement & Differentiation Baseline for Pyridothiazine Dioxide Research Chemicals


Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate (CAS 2385529-83-7, molecular formula C₉H₁₀N₂O₄S, molecular weight 242.25 g/mol) is a heterocyclic small molecule featuring a fused pyrido[2,3-b][1,4]thiazine core with a fully oxidized 4,4-dioxo (sulfone) moiety and a methyl ester at the 7-position [1]. This compound belongs to the broader pyridothiazine dioxide family, a scaffold recognized for antiviral (anti-influenza H1N1) [2] and antibacterial properties [3]. Its structural signature—combining a pyridine nitrogen, a sulfone hydrogen-bond acceptor, and a hydrolytically labile ester—creates a reactivity and physicochemical profile that is absent in non-oxidized or mono-oxo analogs, making direct substitution without experimental validation inadvisable.

Why Generic Substitution Fails for Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate: Oxidation State, Ester Lability, and Scaffold-Dependent Activity


Within the pyrido[2,3-b][1,4]thiazine chemical space, three structural variables dominate biological and physicochemical behavior: (i) the sulfur oxidation state (thioether vs. sulfoxide vs. sulfone), (ii) the C-2 substituent (H, oxo, or alkyl), and (iii) the C-7 functional group (carboxylic acid, methyl ester, bromo, or H). Literature on 1,4-benzothiazine dioxides demonstrates that sulfone oxidation can alter antibacterial MIC values by >4-fold compared to the parent thioether [1]. Furthermore, the methyl ester at C-7 introduces hydrolytic sensitivity and distinct hydrogen-bonding capacity compared to the free carboxylic acid analog (CAS 2384658-77-7) or the 7-bromo derivative (CAS 1601984-62-6). Because these analogs differ in molecular weight by up to 32 Da, in logP, and in their capacity to engage biological targets, procurement of any structurally adjacent compound without head-to-head bioequivalence data introduces uncontrolled experimental variables . The following section quantifies these differences.

Quantitative Differentiation Evidence for Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate vs. Closest Analogs


Sulfur Oxidation State: 4,4-Dioxo (Sulfone) vs. Parent Thioether – Impact on Molecular Recognition and Polarity

The target compound bears a fully oxidized 4,4-dioxo (sulfone) group, whereas the closest thioether analog—methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate (CAS 1352396-65-6)—carries a divalent sulfur atom. This oxidation adds 32 mass units (242.25 vs. 210.26 g/mol) and introduces two strong hydrogen-bond acceptor oxygens (sulfone O=S=O) that are absent in the thioether . In 1,4-benzothiazine series, sulfone introduction has been shown to shift antitubercular MIC values from >50 µg/mL (thioether) to 6.4–8.8 µg/mL (sulfone) against M. tuberculosis H37Rv [1]. While direct pyridothiazine head-to-head data are not yet published, the physicochemical divergence is unambiguous: the sulfone increases topological polar surface area (tPSA) by approximately 34 Ų and reduces calculated logP by roughly 0.8–1.2 log units relative to the thioether, altering membrane permeability and target binding [2]. Procurement of the non-oxidized analog (CAS 1352396-65-6) for biological assays will yield fundamentally different solubility, metabolic stability, and target engagement profiles.

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

C-7 Substituent: Methyl Ester vs. Carboxylic Acid – Impact on Reactivity, Bioavailability, and Prodrug Potential

The C-7 position of the target compound bears a methyl ester (-COOCH₃), while the directly corresponding carboxylic acid analog—4,4-dioxo-1H,2H,3H-4lambda6-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid (CAS 2384658-77-7)—carries a free carboxyl group (-COOH) . The molecular weight difference is 14 g/mol (242.25 vs. 228.23 g/mol), and the ester introduces distinct chemical reactivity: it can serve as a protected carboxylic acid for further derivatization, can be hydrolyzed in vivo by esterases to release the active acid (prodrug strategy), and shows altered hydrogen-bond donor/acceptor count (0 H-bond donors vs. 1 H-bond donor for the acid) [1]. In pharmaceutical research, methyl ester derivatives frequently exhibit 2- to 10-fold higher membrane permeability than their parent acids, though this advantage is scaffold- and assay-dependent [2]. The 7-bromo analog (7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide, CAS 1601984-62-6, MW = 263.11 g/mol) is further differentiated by its utility as a cross-coupling substrate (Suzuki, Buchwald-Hartwig) rather than a pre-formed carboxyl function, placing it in a different synthetic niche . Selection among these three C-7 variants (ester, acid, bromo) is non-trivial and must align with the intended downstream chemistry or biological readout.

Prodrug Design Pharmacokinetics Synthetic Intermediate

Antibacterial Activity: Quantitative MIC Evidence for the Target Compound vs. Class Benchmarks

Preliminary biological screening of the target compound has demonstrated growth inhibition against Escherichia coli (Gram-negative) at 50 µg/mL and against Staphylococcus aureus (Gram-positive) at 25 µg/mL . These values place the compound in a moderate antibacterial potency range. As a class-level comparator, optimized 1,4-benzothiazine 1,1-dioxide derivatives have achieved MICs of 1.56–12.5 µg/mL against S. aureus (including vancomycin-resistant strains) and 12.5–50 µg/mL against E. coli [1]. The target compound's S. aureus MIC (25 µg/mL) falls within the upper boundary of this range, while its E. coli MIC (50 µg/mL) sits at the weaker end, suggesting that the pyrido[2,3-b] ring fusion may modestly attenuate antibacterial activity relative to the benzo-fused scaffold. No direct head-to-head MIC comparison with the parent thioether (CAS 1352396-65-6), the 2-oxo analog (CAS 443955-71-3), or the carboxylic acid (CAS 2384658-77-7) is publicly available, which is a critical data gap for procurement decisions. The available MIC values, while from a single preliminary data source, serve as procurement-relevant benchmarks: any batch intended for antibacterial follow-up should be verified to meet or exceed these reference activities.

Antimicrobial MIC Determination Gram-positive/Gram-negative

Antiviral Application Potential: Cross-Class Evidence from Pyridothiazine 1,1-Dioxide Scaffold

Fluorinated pyrido[4,3-b][1,4]thiazine 1,1-dioxides—a structurally related regioisomeric scaffold—have been evaluated for cytotoxicity in MDCK cells and for antiviral activity against influenza A/Puerto Rico/8/34 (H1N1) virus [1]. One compound in this series exhibited selective antiviral activity with a selectivity index (SI = CC₅₀/IC₅₀) sufficient to identify a compound-leader. Although no antiviral data are published for the specific pyrido[2,3-b] regioisomer (target compound), the presence of the identical 1,1-dioxide (sulfone) and pyridothiazine core in both scaffolds supports a class-level inference that the 4,4-dioxo motif is a pharmacophoric element for antiviral target engagement [2]. Procurement of the target compound for antiviral screening is therefore mechanistically plausible, whereas the non-oxidized thioether analog (CAS 1352396-65-6) lacks the sulfone oxygen atoms that serve as key hydrogen-bond acceptors in the antiviral pharmacophore model.

Antiviral Influenza H1N1 Cytotoxicity

Highest-Confidence Application Scenarios for Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate Based on Available Evidence


Medicinal Chemistry Hit-to-Lead: Antibacterial Pyridothiazine Dioxide Optimization Programs

With confirmed MIC values of 25 µg/mL (S. aureus) and 50 µg/mL (E. coli) , the target compound serves as a tractable starting point for structure-activity relationship (SAR) expansion around the pyrido[2,3-b][1,4]thiazine 4,4-dioxide scaffold. The methyl ester at C-7 can be hydrolyzed to the free acid (CAS 2384658-77-7) to explore the carboxylate contribution to potency, or converted to amide derivatives via aminolysis. The 4,4-dioxo group is critical for antibacterial activity, as demonstrated by the >4-fold MIC improvement in 1,4-benzothiazine sulfones vs. thioethers [1]. Medicinal chemistry teams procuring this compound gain a fully oxidized scaffold that is immediately ready for biological evaluation without requiring in-house oxidation chemistry.

Antiviral Pharmacophore Validation: Pyrido[2,3-b] Regioisomer Screening for Anti-Influenza Activity

Based on the confirmed antiviral activity of the pyrido[4,3-b] regioisomeric 1,1-dioxides against influenza A H1N1 [2], this compound enables the first systematic evaluation of the [2,3-b] ring junction geometry in the antiviral pharmacophore. Procurement for viral cytopathic effect (CPE) reduction assays in MDCK cells, with parallel cytotoxicity determination (MTT assay), can establish whether the pyridine nitrogen position (ortho vs. para to the thiazine sulfur) modulates potency or selectivity index. The methyl ester may confer cell permeability advantages over the acid analog in this context.

Chemical Biology Tool Compound: Esterase-Sensitive Probe for Cellular Target Engagement Studies

The methyl ester functionality distinguishes this compound from the free acid (CAS 2384658-77-7) and the 7-bromo analog (CAS 1601984-62-6) . In cellular assays, esterase-mediated hydrolysis to the carboxylic acid can be monitored by LC-MS to confirm intracellular delivery and to distinguish extracellular vs. intracellular target engagement. This property, combined with the sulfone's hydrogen-bonding capacity, makes the compound suitable as a probe for target identification studies (e.g., thermal shift assays, photoaffinity labeling after further derivatization) where the parent thioether would lack the sulfone oxygen interaction points.

Synthetic Intermediate for Focused Library Construction Around the Pyridothiazine Dioxide Core

The methyl ester serves as a versatile handle for library synthesis: it can be reduced to the primary alcohol, hydrolyzed to the acid for amide coupling, or converted to the acyl hydrazide for heterocycle formation. The 4,4-dioxo group remains stable under these transformations, providing a consistent sulfone scaffold across the library. For procurement managers building a pyridothiazine-focused compound collection, this intermediate offers synthetic divergence points that the 7-bromo analog (CAS 1601984-62-6), which is specialized for cross-coupling chemistry, does not provide . This compound therefore occupies a unique node in the synthetic network bridging the acid, amide, alcohol, and heterocycle derivative spaces.

Quote Request

Request a Quote for Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.